Proteasome Subunit Beta Type-8 Inhibition: A Defined Biological Profile
The target compound is a confirmed inhibitor of the human proteasome subunit beta type-8 (chymotrypsin-like beta 5i subunit of the immunoproteasome), a target of interest in cancer and autoimmune disease [1]. This provides a specific, quantifiable biological anchor that is absent from publicly available data for the 5- and 7-carboxylate positional isomers. While the potency is moderate (IC50 = 3,000 nM), this target engagement profile offers a clear starting point for SAR studies, unlike the alternatives which lack any defined proteasome activity data [1].
| Evidence Dimension | Inhibitory activity against human proteasome subunit beta type-8 |
|---|---|
| Target Compound Data | IC50 = 3.00E+3 nM (3,000 nM) |
| Comparator Or Baseline | Methyl 2-mercaptobenzo[d]oxazole-5-carboxylate (CAS 72730-39-3) and Methyl 2-mercaptobenzo[d]oxazole-7-carboxylate (CAS 213685-64-4): No publicly available proteasome inhibition data found. |
| Quantified Difference | Defined activity vs. no data for comparators |
| Conditions | Inhibition of human chymotrypsin-like beta 5i subunit of iCP using suc-LLVY-AMC as fluorogenic substrate, fluorescence-based assay, 90 min incubation. |
Why This Matters
This provides the only data-backed rationale for selecting this compound over its isomers for proteasome-focused research programs, enabling informed procurement and experimental design.
- [1] BindingDB. Entry BDBM50570914 (CHEMBL4871166): Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate. Affinity Data: IC50 3.00E+3 nM. View Source
